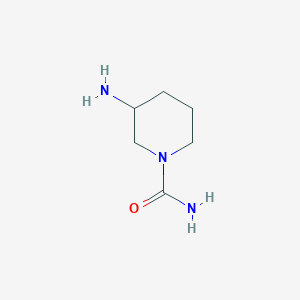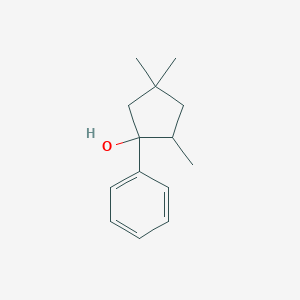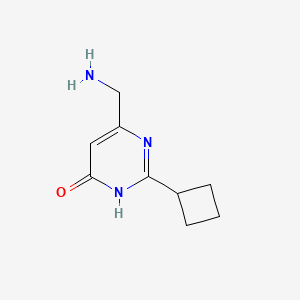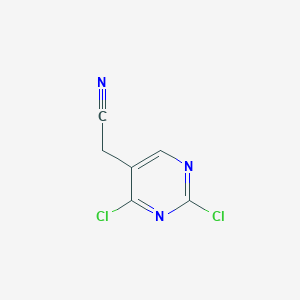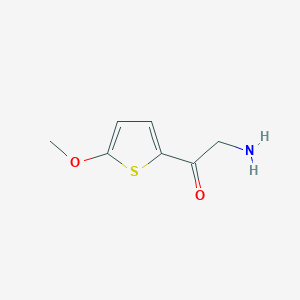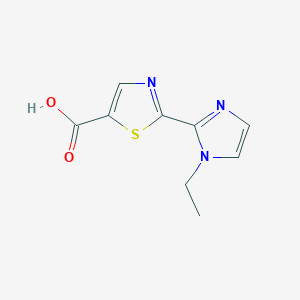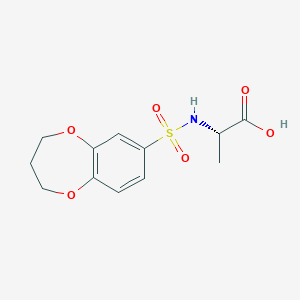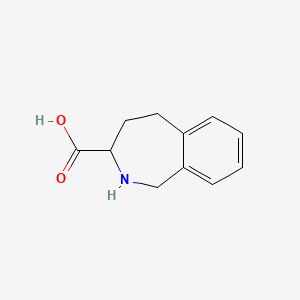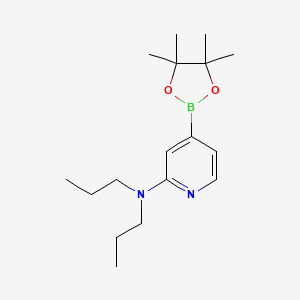
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Construction of the Butane Backbone: The butane backbone with hydroxyl groups is constructed through a series of aldol reactions and reductions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol can undergo oxidation to form carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Introduction of various functional groups onto the phenyl ring.
科学研究应用
Chemistry
In chemistry, (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a versatile ligand for binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its triazole ring is known to exhibit various biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of (1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and protein function. The hydroxyl groups can form hydrogen bonds, affecting the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
(1S,2R,3R)-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol: Unique due to its specific stereochemistry and functional groups.
This compound analogs: Compounds with similar structures but different substituents on the triazole ring or butane backbone.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring and multiple hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C12H15N3O4 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
(1S,2R,3R)-1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2/t10-,11+,12+/m1/s1 |
InChI 键 |
JNMUJXXKLZFAIT-WOPDTQHZSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)[C@@H]([C@H]([C@@H](CO)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(C(C(CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13176515.png)

